molecular formula C24H15BrO5 B3544308 4-({4-BROMO-2-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID

4-({4-BROMO-2-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID

Cat. No.: B3544308
M. Wt: 463.3 g/mol
InChI Key: IWHFDSJSNVUGRQ-UHFFFAOYSA-N
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Description

4-({4-BROMO-2-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID is a complex organic compound that features a brominated phenoxy group and an indene-derived moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-BROMO-2-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID typically involves multiple steps, starting with the preparation of the indene-derived moiety. One common method involves the reaction of indane-1,2,3-trione with malononitrile to form 2-(dicyanomethylene-1,3-indanedione) . This intermediate can then be further reacted with brominated phenoxy compounds under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-({4-BROMO-2-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the brominated phenoxy group or the indene-derived moiety.

    Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-({4-BROMO-2-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({4-BROMO-2-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-BROMO-2-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID is unique due to its specific combination of a brominated phenoxy group and an indene-derived moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-[[4-bromo-2-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrO5/c25-17-9-10-21(30-13-14-5-7-15(8-6-14)24(28)29)16(11-17)12-20-22(26)18-3-1-2-4-19(18)23(20)27/h1-12H,13H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHFDSJSNVUGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)C(=O)O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({4-BROMO-2-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
4-({4-BROMO-2-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID
Reactant of Route 3
4-({4-BROMO-2-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID
Reactant of Route 4
Reactant of Route 4
4-({4-BROMO-2-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID
Reactant of Route 5
4-({4-BROMO-2-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID
Reactant of Route 6
4-({4-BROMO-2-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID

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